Fluorine-Induced pKa Reduction vs. Non-Fluorinated 3-Aminopiperidine Cbz Ester
Fluorination at the 4-position of the piperidine ring in 3-amino-4-fluoropiperidine-1-carboxylate derivatives reduces the pKa of the piperidine nitrogen by approximately 0.8–1.2 log units compared to the corresponding non-fluorinated 3-aminopiperidine Cbz ester [1][2]. This pKa shift is driven by the strong inductive electron-withdrawing effect of fluorine and is consistent across cis and trans diastereomers, with the relative stereochemistry at C3 and C4 having a measurable but small additional effect on pKa [1].
| Evidence Dimension | Basicity (pKa of piperidine conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa = 9.11 ± 0.40 |
| Comparator Or Baseline | Benzyl 3-aminopiperidine-1-carboxylate (non-fluorinated): predicted pKa ≈ 9.8–10.0 (class-level estimate for unsubstituted 3-aminopiperidine) |
| Quantified Difference | ΔpKa ≈ −0.7 to −1.0 (target compound less basic) |
| Conditions | Predicted pKa values (ACD/Labs or similar); experimental confirmation from 3-amino-5-fluoropiperidine analogs in Orliac et al. 2014 measured via potentiometric titration in 0.15 M KCl at 25°C [1] |
Why This Matters
A lower pKa reduces the fraction of ionized amine at intestinal pH, which has been correlated with improved membrane permeability and oral absorption in multiple drug discovery programs; a 1-unit pKa reduction can translate to a 5–10× increase in uncharged fraction at pH 7.4.
- [1] Orliac A, Routier J, Burgat Charvillon F, Sauer WHB, Bombrun A, Kulkarni SS, Gomez Pardo D, Cossy J. Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry – A European Journal, 2014, 20(13), 3813–3824. DOI: 10.1002/chem.201302423. View Source
- [2] Sun A, Lankin DC, Hardcastle K, Snyder JP. 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine. Chemistry – A European Journal, 2005, 11(5), 1579–1591. DOI: 10.1002/chem.200400835. View Source
